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Compound of Interest

Compound Name: 3-(2-Chlorophenyl)butanoic acid

CAS No.: 24552-29-2

Cat. No.: B2816272 Get Quote

CAS Registry Number: 24552-29-2

Executive Summary
3-(2-Chlorophenyl)butanoic acid (CAS 24552-29-2) is a critical chiral building block in

organic synthesis and medicinal chemistry. It serves as a structural isomer of the widely used

muscle relaxant precursor 3-(4-chlorophenyl)butanoic acid (the carbon skeleton of Baclofen).

Its primary utility lies in its role as a scaffold for synthesizing 4-chloro-3-methyl-1-indanone

derivatives via intramolecular Friedel-Crafts cyclization, and as a probe for structure-activity

relationship (SAR) studies targeting GABA receptors.

Unlike its para-substituted counterpart, the ortho-chloro positioning introduces significant steric

strain and alters the electronic landscape of the aromatic ring, influencing both the metabolic

stability and binding affinity of downstream pharmaceutical candidates.

Chemical Profile & Physicochemical Properties[1][2]
[3][4][5][6][7]
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Property Specification

IUPAC Name 3-(2-Chlorophenyl)butanoic acid

CAS Number 24552-29-2

Molecular Formula C₁₀H₁₁ClO₂

Molecular Weight 198.65 g/mol

Physical State White to off-white solid (crystalline)

Melting Point ~103°C (Predicted/Analogous)

Boiling Point ~302°C at 760 mmHg (Predicted)

Solubility
Soluble in DCM, Ethyl Acetate, Methanol;

Sparingly soluble in water

pKa ~4.7 (Carboxylic acid)

Chirality

Contains one stereocenter at C3; CAS 24552-

29-2 typically refers to the racemate unless

specified as (R)- or (S)-.

Synthesis Protocols
Two primary methodologies are established for the synthesis of 3-(2-chlorophenyl)butanoic
acid. Method A is preferred for high-value, enantioselective synthesis, while Method B is

suitable for large-scale, racemic production.

Method A: Rhodium-Catalyzed Conjugate Addition
(Enantioselective)
This modern approach utilizes the 1,4-addition of organoboron reagents to

-unsaturated esters. It avoids harsh conditions and allows for the introduction of chirality using
chiral ligands.

Reagents: 2-Chlorophenylboronic acid, Ethyl crotonate,

(Catalyst), Chiral Ligand (e.g., BINAP), KOH/LiOH (for hydrolysis).
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Workflow:

Catalyst Activation: Mix

(3 mol%) with the chiral ligand in dioxane/water at room temperature.

Addition: Add 2-chlorophenylboronic acid (1.2 equiv) and ethyl crotonate (1.0 equiv). Heat

to 90°C for 12 hours.

Workup: Quench with water, extract with ethyl acetate, and purify the intermediate ester

via silica gel chromatography.

Hydrolysis: Treat the ester with LiOH in THF/H₂O (1:1) at ambient temperature for 4 hours.

Acidify with 1M HCl to precipitate the free acid.

Causality: The ortho-chloro substituent creates steric hindrance. The Rhodium catalyst

facilitates the transmetallation step more effectively than copper-catalyzed Grignard

additions for sterically encumbered aryl groups.

Method B: Knoevenagel Condensation & Reduction
(Scalable)
A classic route involving the condensation of an aldehyde with an active methylene compound.

Reagents: 2-Chlorobenzaldehyde, Ethyl acetoacetate, Piperidine (Catalyst), NaBH₄

(Reducing agent).

Workflow:

Condensation: Reflux 2-chlorobenzaldehyde and ethyl acetoacetate in toluene with

catalytic piperidine/acetic acid to form the

-unsaturated ketone (intermediate).

Deacetylation/Hydrolysis: Treat with concentrated NaOH to induce decarboxylation and

ester hydrolysis, yielding the unsaturated acid.
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Reduction: Hydrogenate using Pd/C or reduce selectively with NaBH₄/NiCl₂ to obtain the

saturated 3-(2-chlorophenyl)butanoic acid.

Synthesis & Cyclization Workflow Diagram
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Caption: Figure 1. Synthesis pathway from boronic acid precursors to the target acid and

subsequent cyclization to the indanone scaffold.

Applications in Drug Discovery[8]
Indanone Scaffold Synthesis
The most significant industrial application of CAS 24552-29-2 is its conversion into 4-chloro-3-

methyl-1-indanone. This bicyclic structure is a privileged scaffold in medicinal chemistry, often

found in:

Alzheimer's Therapeutics: Acetylcholinesterase (AChE) inhibitors often utilize the indanone

core (similar to Donepezil).

Antiviral Agents: Functionalized indanones serve as precursors for rigid viral protease

inhibitors.

Protocol for Cyclization:

Acid Chloride Formation: Reflux 3-(2-chlorophenyl)butanoic acid with Thionyl Chloride (

) for 2 hours. Remove excess

under vacuum.

Friedel-Crafts Acylation: Dissolve the residue in dry DCM. Add Aluminum Chloride (
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, 1.2 equiv) portion-wise at 0°C.

Mechanism: The acylium ion attacks the C6 position of the phenyl ring (para to the alkyl

chain, meta to the chlorine). The ortho-chlorine blocks the C2 position, ensuring

regioselectivity.

Quench: Pour onto ice/HCl. Extract with DCM.[1]

GABA Receptor Modulation (Ortho-Baclofen)
While Baclofen (the para-chloro isomer) is a potent GABA-B agonist, the ortho-chloro isomer

derived from this acid exhibits distinct binding kinetics.

Steric Clash: The ortho-Cl substituent twists the phenyl ring out of plane relative to the

aliphatic chain.

Selectivity: This conformational restriction is used to map the size of the hydrophobic pocket

in the GABA-B receptor binding site.

Analytical Characterization & Validation
To ensure the integrity of CAS 24552-29-2, the following analytical signatures must be verified:

Proton NMR ( H-NMR, 400 MHz, CDCl )
10.5-12.0 ppm: Broad singlet (COOH).

7.1-7.4 ppm: Multiplet (4H, Aromatic). Look for the characteristic splitting of the ortho-
substituted ring.

3.8-4.0 ppm: Multiplet (1H, Benzylic CH). This signal will be downfield shifted compared to
the para-isomer due to the ortho-Cl proximity.

2.5-2.8 ppm: Multiplet (2H,

-CH

).

1.3-1.4 ppm: Doublet (3H, Methyl group).
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HPLC Quality Control
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

Mobile Phase: Acetonitrile : Water (0.1% TFA) gradient 10%

90%.

Detection: UV at 220 nm and 254 nm.

Retention Time: Expect the ortho-isomer to elute slightly earlier than the para-isomer due to

increased polarity/decreased planarity.

Safety and Handling
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause

respiratory irritation (H335).

Storage: Store in a cool, dry place. Keep container tightly closed.

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with

an afterburner and scrubber (to handle HCl generation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]

2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-
journals.org]
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[https://www.benchchem.com/product/b2816272#3-2-chlorophenyl-butanoic-acid-cas-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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